molecular formula C25H27N3O6S B11348765 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11348765
M. Wt: 497.6 g/mol
InChI Key: DRRYFRXEYVRNLT-UHFFFAOYSA-N
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Description

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic molecule that features a variety of functional groups, including oxazole, benzodioxin, and benzothiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the benzothiophene ring: This involves the cyclization of thiophenol derivatives with suitable electrophiles.

    Construction of the oxazole ring: This can be done via cyclization reactions involving nitriles and α-halo ketones.

    Coupling reactions: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as the use of carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide: can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin and benzothiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like halogens or nucleophiles like amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring could yield quinones, while reduction of the oxazole ring could produce amines.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H27N3O6S/c1-31-10-4-9-26-24(30)22-16-5-2-3-6-21(16)35-25(22)27-23(29)17-14-19(34-28-17)15-7-8-18-20(13-15)33-12-11-32-18/h7-8,13-14H,2-6,9-12H2,1H3,(H,26,30)(H,27,29)

InChI Key

DRRYFRXEYVRNLT-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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